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Compound of Interest

Compound Name: Odevixibat-13C6

Cat. No.: B12364815

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, marketed as Bylvay, is a potent, reversible, and selective inhibitor of the ileal bile
acid transporter (IBAT).[1] It is indicated for the treatment of pruritus in patients with
progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3][4]
Odevixibat acts locally in the distal ileum to reduce the reabsorption of bile acids, thereby
increasing their fecal excretion and lowering serum bile acid levels.[2][3] Understanding the in
vivo metabolic fate of odevixibat is crucial for a comprehensive assessment of its safety and
efficacy profile. The use of stable isotope-labeled compounds, such as Odevixibat-13CB6, is a
powerful technique in drug metabolism studies.[5][6][7] This method allows for the precise
tracking and quantification of the parent drug and its metabolites in various biological matrices,
distinguishing them from endogenous compounds.[5] These application notes provide a
detailed protocol for conducting in vivo metabolic fate studies of Odevixibat-13C6 in a
preclinical animal model.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of odevixibat based on
studies in humans.

Table 1: Pharmacokinetic Properties of Odevixibat
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Parameter

Value

Species/Population

Notes

Absorption

Plasma Concentration

0.06 - 0.72 ng/mL

Pediatric patients (6

months - 17 years)

Therapeutic dose
range.[1][8]

Cmax (Peak Plasma

Following a single 7.2

) 0.47 ng/mL Healthy adults
Concentration) mg dose.[1][8]
Tmax (Time to Peak ) )
Following a single 7.2
Plasma 1-5hours Healthy adults
) mg dose.[1]
Concentration)
Following a single 7.2
AUC (0-24h) 2.19 h*ng/mL Healthy adults
mg dose.[1][8]
High-fat meal
Delays Tmax by 3 to
Effect of Food decreases Cmax by Healthy adults
4.5 hours.[1]
72% and AUC by 62%
Distribution
Protein Binding >99% In vitro [1]18]
Metabolism
Primary Pathway Mono-hydroxylation Humans [1][8]
Excretion
Approximately 97% of
Primary Route Feces Humans the dose is excreted
unchanged.[1]
_ _ o Approximately 0.002%
Urinary Excretion Minimal Humans
of the dose.[1]
Half-life (t1/2) 2.36 hours Healthy adults [1]8]
Experimental Protocols
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This section outlines a detailed protocol for an in vivo metabolic fate study of Odevixibat-13C6
in a rodent model, such as Sprague-Dawley rats.

Test Article

o Compound: Odevixibat-13C6 (structure to be confirmed by the user, assuming a 6-carbon
stable isotope label on a key part of the molecule not prone to immediate metabolic
cleavage).

e Vehicle: To be determined based on the solubility of Odevixibat-13C6. A common vehicle for
oral administration is a suspension in 0.5% methylcellulose.

Animal Model

e Species: Sprague-Dawley rats (or other appropriate rodent model).
e Sex: Male and female.

e Number: A sufficient number of animals to allow for serial sampling and statistical analysis
(e.g., 3-5 animals per time point per sex).

» Acclimation: Animals should be acclimated to the housing conditions for at least one week
prior to the study.

Dosing and Administration

o Dose: A single oral gavage dose of Odevixibat-13C6. The dose level should be selected
based on preclinical toxicology studies and the intended clinical dose range. For this
protocol, a representative dose of 10 mg/kg is proposed.

o Administration: Administer the dose via oral gavage to ensure accurate delivery.

Sample Collection

¢ Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time
points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be prepared by
centrifugation and stored at -80°C until analysis.
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Urine and Feces: House animals in individual metabolic cages to allow for the separate
collection of urine and feces. Collect samples at intervals (e.g., 0-8, 8-24, 24-48, and 48-72
hours post-dose). Record the total volume of urine and weight of feces for each collection
interval. Store samples at -80°C.

Sample Processing

Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug and
metabolites. Centrifuge and collect the supernatant for analysis.

Urine: Dilute urine samples with an appropriate buffer before analysis.

Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture) to
extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.

Bioanalysis

Method: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
method to quantify Odevixibat-13C6 and its potential metabolites in plasma, urine, and
feces.

Instrumentation: A high-resolution mass spectrometer is recommended for the identification
of unknown metabolites.

Data Analysis:

Calculate the concentration of Odevixibat-13C6 and its metabolites in each sample.

o

[¢]

Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for Odevixibat-13C6 in
plasma.

[¢]

Calculate the percentage of the administered dose excreted in urine and feces.

[e]

Characterize the metabolic profile by identifying and quantifying the major metabolites.

Visualizations
Metabolic Pathway of Odevixibat
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Caption: Proposed metabolic pathway of Odevixibat.

Experimental Workflow for In Vivo Metabolic Fate Study
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Caption: Experimental workflow for the in vivo study.

Logical Relationship of Odevixibat's Mechanism of
Action
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Caption: Mechanism of action of Odevixibat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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